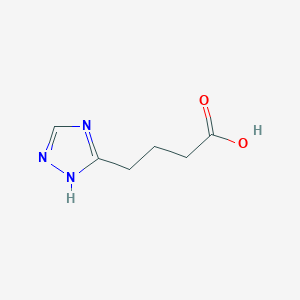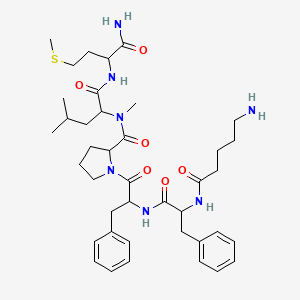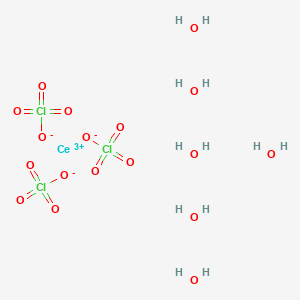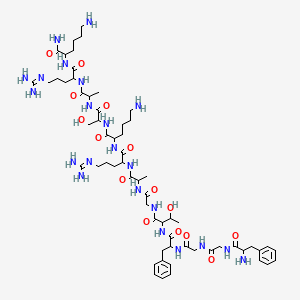
1,2,4-Triazole-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole-butyric acid is a heterocyclic compound that contains a triazole ring and a butyric acid moiety. The triazole ring, a five-membered ring with three nitrogen atoms, is known for its versatility and wide range of biological activities. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Triazole-butyric acid can be synthesized through various methods. One common approach involves the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) . Another method includes the direct preparation from hydrazine and formamide, yielding high purity and efficiency .
Industrial Production Methods: Industrial production of 1,2,4-triazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of hydrazine derivatives and formic acid under controlled temperatures and pressures to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Triazole-butyric acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of different derivatives.
Substitution: The triazole ring is susceptible to substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or chloroform .
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazole-butyric acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,4-triazole-butyric acid involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to interact with various enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangements, exhibiting slightly different biological activities.
1,2,4-Triazole Derivatives: Various derivatives of 1,2,4-triazole, such as fluconazole and voriconazole, are used as antifungal agents.
Uniqueness: 1,2,4-Triazole-butyric acid is unique due to its specific combination of the triazole ring and butyric acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C6H9N3O2 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
4-(1H-1,2,4-triazol-5-yl)butanoic acid |
InChI |
InChI=1S/C6H9N3O2/c10-6(11)3-1-2-5-7-4-8-9-5/h4H,1-3H2,(H,10,11)(H,7,8,9) |
InChI-Schlüssel |
MHKIRUFTMSHLON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=N1)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate](/img/structure/B15285972.png)
![7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B15285975.png)




![(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B15286007.png)
![2-[4-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxyethyl acetate](/img/structure/B15286017.png)
![ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B15286018.png)
![2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B15286022.png)

![1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15286063.png)

![Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-](/img/structure/B15286077.png)
